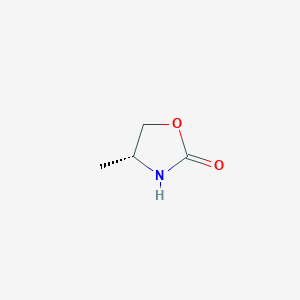

(R)-4-Methyloxazolidin-2-one

説明

Significance of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy involves covalently attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective transformation, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org The auxiliary, having served its purpose, can often be recovered and reused. sigmaaldrich.com This method provides a powerful and reliable way to introduce chirality, influencing the reaction pathway through steric and electronic effects to favor the formation of a specific stereoisomer. numberanalytics.com The development of effective chiral auxiliaries has been instrumental in the synthesis of complex, enantiomerically pure molecules, including numerous natural products and pharmaceutical agents. wikipedia.orgrsc.org

Historical Context of Oxazolidinone Chiral Auxiliaries in Modern Organic Synthesis

The concept of using chiral auxiliaries to control stereochemistry has been a cornerstone of asymmetric synthesis for decades. Early examples include the use of chiral 8-phenylmenthol introduced by E.J. Corey in 1975 and mandelic acid by Barry Trost in 1980. wikipedia.orgslideshare.net However, it was the pioneering work of David A. Evans in the early 1980s that brought oxazolidinone-based chiral auxiliaries to the forefront of the field. santiago-lab.com These auxiliaries, often referred to as "Evans auxiliaries," proved to be exceptionally versatile and effective for a wide range of asymmetric transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgresearchgate.net Their success stems from their predictable and high levels of stereocontrol, the crystallinity of their derivatives which aids in purification, and the ability to cleave the auxiliary under mild conditions. orgsyn.org The development of these oxazolidinone auxiliaries marked a significant advancement in the ability of synthetic chemists to construct complex chiral molecules with a high degree of precision. researchgate.net

Overview of (R)-4-Methyloxazolidin-2-one as a Privileged Scaffold for Asymmetric Induction

Among the family of Evans auxiliaries, this compound stands out as a particularly valuable and widely used chiral auxiliary. rsc.orgbldpharm.com Derived from the readily available and inexpensive amino acid L-alanine, it offers a simple yet highly effective scaffold for asymmetric induction. researchgate.net Its small methyl group provides a sufficient steric bias to direct the approach of electrophiles to one face of the enolate derived from its N-acylated derivatives, leading to high diastereoselectivity in carbon-carbon bond-forming reactions. rsc.org The reliability and predictability of this compound have established it as a "privileged" scaffold in asymmetric synthesis, meaning its structure is consistently effective across a broad range of applications. researchgate.netresearchgate.net Its utility is demonstrated in the synthesis of complex natural products and chiral building blocks, where it serves as a foundational tool for establishing key stereocenters.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4R)-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370540 | |

| Record name | (R)-4-Methyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4042-43-7 | |

| Record name | (R)-4-Methyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 4 Methyloxazolidin 2 One and Its Derivatives

Stereoselective Synthesis of the (R)-4-Methyloxazolidin-2-one Ring System

The construction of the chiral 4-substituted-2-oxazolidinone framework with high enantiopurity is a key challenge addressed by several sophisticated synthetic strategies. These approaches can be broadly categorized into those that utilize existing chirality from natural sources and those that create the stereocenter through catalytic asymmetric reactions.

Chiral Pool Approaches to Enantiopure Oxazolidinones

A prevalent and reliable method for synthesizing enantiopure oxazolidinones involves the use of readily available chiral starting materials, a strategy known as chiral pool synthesis. smolecule.comtcichemicals.com α-Amino acids and their corresponding β-amino alcohols are common precursors in this approach. orgsyn.orgsantiago-lab.com

The synthesis typically begins with the reduction of a chiral α-amino acid to its corresponding β-amino alcohol. This transformation is often achieved with high yield and without significant loss of stereochemical integrity. orgsyn.org The resulting enantiopure β-amino alcohol is then cyclized to form the oxazolidinone ring. santiago-lab.com This cyclization can be accomplished using various carbonyl-donating reagents, such as diethyl carbonate or phosgene (B1210022) derivatives. santiago-lab.com For instance, (S)-phenylalanol can be converted to (S)-4-(phenylmethyl)-2-oxazolidinone by reaction with diethyl carbonate in the presence of potassium carbonate. orgsyn.org This method benefits from the commercial availability of a wide range of enantiopure amino acids, providing access to a diverse array of chiral oxazolidinones.

Asymmetric Catalytic Routes for this compound Preparation

Asymmetric catalysis offers a more atom-economical and versatile alternative to chiral pool methods, enabling the direct creation of the desired stereocenter. A notable example is the asymmetric hydrogenation of 2-oxazolones catalyzed by transition metal complexes.

Ruthenium(II)-N-heterocyclic carbene (NHC) complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of 4-substituted-2-oxazolones, yielding the corresponding 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). rsc.orgrsc.org This method has been successfully applied to a broad range of substrates, including those with 4-alkyl substituents. While the hydrogenation of the substrate leading to 4-methyloxazolidin-2-one resulted in moderate enantioselectivity, other alkyl-substituted oxazolones were obtained with high stereocontrol. nih.govrsc.orgrsc.org The reaction conditions, including the choice of protecting group on the oxazolone (B7731731) nitrogen, solvent, and catalyst system, are crucial for achieving high efficiency and stereoselectivity. rsc.orgrsc.org

| Substrate (4-substituent) | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

| Methyl | Ru(II)-NHC | Moderate | - | rsc.orgrsc.org |

| n-Butyl | Ru(II)-NHC | High | - | nih.govrsc.org |

| Isopropyl | Ru(II)-NHC | 91-94% | 92-95% | nih.govrsc.org |

| Cyclopropyl | Ru(II)-NHC | 91-94% | 92-95% | nih.govrsc.org |

| Cyclohexyl | Ru(II)-NHC | 91-94% | 92-95% | nih.govrsc.org |

| tert-Butyl | Ru(II)-NHC | 90% | 83% | rsc.orgrsc.org |

| Phenyl | Ru(II)-NHC | up to 96% | up to 99% | rsc.orgrsc.org |

Enantioselective Organocatalytic Syntheses of Oxazolidinone Scaffolds

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including oxazolidinones. acs.orgbeilstein-journals.org These methods avoid the use of metals and often rely on the activation of substrates through the formation of transient, covalently or non-covalently bound intermediates with a chiral organic molecule.

One innovative approach involves a formal [3+2] cycloaddition reaction between γ-hydroxy-α,β-unsaturated carbonyls and an isocyanate, catalyzed by a cinchona-alkaloid-derived aminothiourea. acs.org This method allows for the synthesis of chiral 2-oxazolidinones with a fascinating level of control over the product's stereochemistry. acs.org Remarkably, a switch in enantioselectivity can be achieved by simply altering the order of addition of the reactants, without changing the chiral catalyst, substrates, or solvent. acs.orgnih.gov Other organocatalytic strategies include the formal asymmetric aminohydroxylation of enones, which proceeds through an aziridination-double S_N2 sequence to afford 4,5-disubstituted oxazolidinones in good yields and with excellent stereoselectivities. rsc.org

Functionalization Strategies for the this compound Auxiliary

Once the this compound scaffold is in hand, it can be further functionalized to serve as a versatile chiral auxiliary, guiding subsequent stereoselective transformations.

N-Acylation Reactions for Chiral Auxiliary Activation

The nitrogen atom of the oxazolidinone ring can be acylated to introduce a carbonyl-containing group, thereby activating the auxiliary for a wide range of asymmetric reactions. santiago-lab.comambeed.com This N-acylation is a crucial step for its application in stereoselective synthesis. Due to the relatively low nucleophilicity of the carbamate (B1207046) nitrogen, strong bases such as n-butyllithium are typically required to deprotonate the N-H bond prior to acylation with an acyl chloride or anhydride. santiago-lab.com This process generates a chiral N-acyl oxazolidinone, an imide that serves as the key reactive intermediate for subsequent stereocontrolled bond formations at the α-carbon of the acyl group. santiago-lab.com

Stereoselective Derivatization at the C-4 Position and Beyond

While the primary use of this compound as a chiral auxiliary focuses on reactions at the N-acyl group, derivatization at other positions of the oxazolidinone ring can lead to novel and valuable chiral building blocks. For instance, the synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through a combination of asymmetric aldol (B89426) reactions and a modified Curtius rearrangement. mdpi.com This strategy allows for the rapid construction of a variety of oxazolidinone structures.

Furthermore, stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols provides a method for the synthesis of 2-amino ethers with high diastereoselectivity. acs.org The substitution pattern on the aziridine (B145994) and the nature of the alcohol significantly influence the reaction's outcome. acs.org This methodology highlights the potential for derivatization beyond the immediate vicinity of the activating N-acyl group, expanding the synthetic utility of the oxazolidinone scaffold.

Industrial Scale Synthesis and Economic Considerations for this compound Production

This compound is a crucial chiral building block, particularly valued in the synthesis of pharmaceuticals. Its industrial production necessitates methods that are not only high-yielding and stereochemically precise but also economically viable and scalable. The primary route for large-scale synthesis begins with the readily available and optically pure amino acid, (R)-alaninol (also known as D-alaninol).

The most common industrial approach involves the cyclization of (R)-alaninol with a carbonylating agent. A patented method details the reaction of D-alaninol in a biphasic system of toluene (B28343) and aqueous potassium hydroxide (B78521) at low temperatures (0°C). googleapis.com Phosgene, often as a solution in toluene, is added to effect the cyclization, forming the oxazolidinone ring. googleapis.com While effective, the use of highly toxic phosgene is a significant drawback, necessitating stringent safety protocols and specialized equipment, which adds to the capital and operational costs.

To circumvent the hazards of phosgene, alternative and safer carbonylating agents are employed in industrial settings. Triphosgene, a solid and therefore safer-to-handle equivalent of phosgene, is used for the cyclization of amino alcohols to oxazolidinones in a scalable "one-pot" process. acs.org Another widely used and less hazardous reagent is diethyl carbonate. Microwave-assisted synthesis using diethyl carbonate in the presence of a base like sodium methoxide (B1231860) has been shown to produce 4-substituted oxazolidin-2-ones in high yields, offering a faster alternative to conventional heating methods. mdpi.com

The economic feasibility of producing this compound is influenced by several key factors, as outlined in the table below.

| Economic Factor | Description | Impact on Production |

| Starting Material Cost | The primary chiral source is (R)-alaninol, derived from the corresponding amino acid. The cost and availability of this enantiomerically pure starting material are fundamental to the overall process economics. | The use of inexpensive and readily available chiral pool starting materials is a significant advantage. williams.edu |

| Reagent Selection | The choice of carbonylating agent (e.g., phosgene, triphosgene, diethyl carbonate) and base significantly impacts both cost and safety. | While phosgene is effective, its high toxicity necessitates costly handling procedures. Milder reagents like diethyl carbonate or dimethyl carbonate are often preferred for their lower cost and reduced safety concerns, contributing to a more cost-effective and "greener" process. mdpi.comresearchgate.net |

| Process Efficiency | This includes reaction yield, cycle time, and throughput. High-yielding reactions that can be performed quickly and in large batches are crucial for industrial viability. | Methodologies that offer high yields and simple workup procedures, such as those optimized through Design of Experiments (DoE), reduce waste and the cost per kilogram of the final product. acs.org |

| Energy Consumption | Reaction conditions, such as temperature and the use of energy-intensive techniques like microwave irradiation, affect operational costs. | Processes that run at or near room temperature are generally more economical. arkat-usa.org While microwave-assisted synthesis can reduce reaction times, the capital and energy costs must be balanced against the increased throughput. mdpi.com |

| Waste Management | The type and volume of waste generated, including solvents and by-products, have significant disposal costs and environmental impact. | Atom-economic reactions, where most atoms from the reactants are incorporated into the final product, are highly desirable. For instance, reactions that produce only water and ammonia (B1221849) as byproducts are economically and environmentally advantageous. acs.org |

| Catalyst Cost & Recovery | For catalyzed reactions, the cost of the catalyst (especially those based on precious metals) and the ability to recover and reuse it are important economic levers. | The use of inexpensive, non-toxic, and stable catalysts like Bi(OTf)₃ can make processes more attractive. rsc.org |

Ultimately, the goal of industrial synthesis is to balance the costs of raw materials, safety measures, and processing against the yield and purity of the final product. acs.org The development of catalytic, atom-economical, and high-yield processes using safer reagents is the primary driver for improving the economic and environmental profile of this compound production. acs.orgresearchgate.net

Applications of R 4 Methyloxazolidin 2 One in Asymmetric Induction

Enolate Alkylation Reactions for Stereocontrolled Carbon-Carbon Bond Formation

The alkylation of enolates derived from N-acyl oxazolidinones is a robust and reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. uwo.ca The general strategy involves the acylation of the nitrogen atom of (R)-4-methyloxazolidin-2-one, followed by deprotonation with a strong base to generate a chiral enolate, which then reacts with an electrophile. Subsequent cleavage of the auxiliary provides access to chiral acids, alcohols, and aldehydes with high enantiopurity.

The N-acyl derivatives of this compound are suitable substrates for a wide range of alkylation reactions. The acyl group can be varied, allowing for the synthesis of a diverse array of α-chiral carbonyl compounds. The reaction proceeds with high diastereoselectivity for a variety of electrophiles, including primary alkyl halides, allylic halides, and benzylic halides.

Deprotonation is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures to form the corresponding metal enolate. The choice of the metal counter-ion can influence the reactivity and selectivity; sodium enolates, for instance, have been shown to undergo alkylation at lower temperatures than their lithium counterparts, sometimes resulting in improved diastereoselectivities. uwo.ca The high diastereoselectivity observed in these reactions is a hallmark of this methodology.

| N-Acyl Group | Base | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Propionyl | LDA | Benzyl bromide | >99:1 |

| Propionyl | LDA | Allyl iodide | 98:2 |

| Propionyl | NaHMDS | Methyl iodide | 99:1 |

| Phenylacetyl | LDA | Ethyl iodide | 95:5 |

The stereochemical outcome of the alkylation is highly predictable and is controlled by the C4-methyl group of the oxazolidinone auxiliary. Upon treatment with a strong base, the N-acyl derivative forms a rigid (Z)-enolate, which is stabilized by chelation between the metal cation (e.g., Li⁺) and the two oxygen atoms (the enolate oxygen and the carbonyl oxygen of the auxiliary).

This chelated, six-membered ring structure orients the C4-methyl group in a pseudo-axial position. This conformation effectively blocks the si-face of the enolate. Consequently, the incoming electrophile is directed to attack from the less sterically hindered re-face. stackexchange.com This facial bias ensures the formation of a single major diastereomer. After the alkylation step, the chiral auxiliary can be cleaved, for example by hydrolysis, to furnish the desired α-substituted carboxylic acid with a predictable (R) or (S) configuration, depending on the priority of the introduced alkyl group.

Asymmetric Aldol (B89426) Reactions Utilizing this compound Auxiliaries

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, and Evans' oxazolidinone auxiliaries, including this compound, have been instrumental in this field. researchgate.netresearchgate.net By attaching the auxiliary to the enolate component, high levels of both relative and absolute stereocontrol can be achieved in the addition to an aldehyde. The stereochemical outcome is largely dependent on the metal enolate employed, with boron and titanium enolates being the most common.

Titanium enolates of N-acyl oxazolidinones have been used to achieve different stereoselectivities in aldol reactions compared to their boron counterparts. The enolization is often performed with titanium(IV) chloride (TiCl₄) and a tertiary amine base, such as N-ethyldiisopropylamine (Hünig's base). researchgate.netnih.gov

A key feature of titanium-mediated aldol reactions is their potential to reverse the diastereofacial selectivity typically observed with boron enolates. documentsdelivered.com Furthermore, under certain conditions, titanium enolates can provide access to anti-aldol products, which are complementary to the syn-adducts usually obtained from boron enolates. nih.govnih.gov The stereochemical outcome can be influenced by the specific reaction conditions, including the presence of Lewis acidic additives that can coordinate to the aldehyde. nih.gov The biradical character of titanium(IV) enolates also imparts unique reactivity. core.ac.uk

| N-Acyl Group | Aldehyde | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Propionyl | Isobutyraldehyde | syn | 94:6 |

| Glycolyl | Benzaldehyde | anti | >95:5 |

| Propionyl | Propionaldehyde | syn | 97:3 |

The boron-mediated aldol reaction using N-acyl oxazolidinones is one of the most reliable and widely used methods for the synthesis of syn-aldol adducts with exceptional levels of stereocontrol. nih.govyork.ac.uk The reaction is typically performed by treating the N-acyl oxazolidinone with a dialkylboron triflate (e.g., di-n-butylboron triflate, n-Bu₂BOTf) and a tertiary amine. nih.gov

This process generates a (Z)-boron enolate, which then reacts with an aldehyde via a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model. organicreactions.orgyoutube.com The short boron-oxygen bonds create a tight and rigid transition state. organicreactions.org The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the highly selective formation of the syn-diastereomer. The C4-methyl group of the this compound auxiliary directs the aldehyde to attack from the face opposite to it, thus controlling the absolute stereochemistry of the two newly formed stereocenters. york.ac.uk

| N-Acyl Group | Aldehyde | Major Product Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Propionyl | Isobutyraldehyde | syn | >99:1 |

| Propionyl | Benzaldehyde | syn | 98:2 |

| Acetyl | Propionaldehyde | syn | 95:5 |

While chiral auxiliaries provide excellent stereocontrol, they are required in stoichiometric amounts. A significant advancement in the field has been the development of catalytic asymmetric variants. researchgate.net These methods aim to use a substoichiometric amount of a chiral catalyst to generate the desired stereochemical outcome, thereby improving atom economy.

In this context, research has focused on using chiral Lewis acids to catalyze the reaction between an achiral N-acyl oxazolidinone (or a related derivative) and an aldehyde. nih.gov The chiral Lewis acid coordinates to both the enolate precursor and the aldehyde, creating a chiral environment and directing the stereochemical course of the aldol reaction. This approach combines the reliable framework of the oxazolidinone scaffold with the efficiency of catalysis, representing an evolution from the classical stoichiometric auxiliary-based methods. researchgate.net

Stereoselective Conjugate Additions (Michael Additions)

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. When an N-enoyl derivative of this compound is employed as the Michael acceptor, the chiral auxiliary exerts profound control over the facial selectivity of the nucleophilic attack, enabling the synthesis of enantioenriched products.

Enantioselective Michael Additions with Diverse Nucleophiles

While this compound is primarily a tool for diastereoselective reactions where it is covalently bound to the substrate, it is a key component in the broader field of enantioselective synthesis. The principles of using N-acylated oxazolidin-2-ones as substrates in catalytic enantioselective Michael additions are well-established. In these reactions, a chiral catalyst activates both the nucleophile and the Michael acceptor, leading to a highly organized transition state that favors the formation of one enantiomer over the other.

A notable example is the catalytic enantioselective conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. This reaction, often catalyzed by bifunctional acid-base catalysts such as modified cinchona alkaloids, provides a direct route to optically active chiral sulfur compounds. The oxazolidinone moiety in the Michael acceptor plays a crucial role in pre-organizing the substrate for the enantioselective nucleophilic attack.

Diastereoselective Michael Additions with this compound Auxiliary Control

In a diastereoselective Michael addition, the this compound auxiliary is covalently attached to the α,β-unsaturated carbonyl moiety, typically forming an N-enoyl derivative. The steric hindrance provided by the methyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enoyl double bond. This forces the incoming nucleophile to attack from the less hindered face, resulting in a high degree of diastereoselectivity.

A wide range of nucleophiles have been successfully employed in these reactions, including organocuprates, Grignard reagents (in the presence of a copper catalyst), and stabilized enolates. The stereochemical outcome can often be predicted by considering a chelated transition state model, where a Lewis acid coordinates to both the carbonyl oxygen of the enoyl group and the carbonyl oxygen of the oxazolidinone. This locks the conformation of the N-enoyl moiety in a way that further enhances the facial bias. For instance, the addition of organocuprates to N-enoyl derivatives of similar 4-substituted oxazolidinones has been shown to proceed with excellent diastereoselectivity, often exceeding 98% de.

Below is a data table summarizing representative diastereoselective Michael additions using N-enoyl derivatives of 4-substituted oxazolidinone auxiliaries, which serve as close analogs for the behavior of the this compound auxiliary.

| Auxiliary (4-substituent) | Nucleophile | Diastereomeric Excess (de) |

| Phenyl | Ni(II) complex of glycine (B1666218) Schiff base | >98% |

| Isopropyl | Ni(II) complex of glycine Schiff base | >98% |

| Phenyl | Phenylmagnesium Bromide (with CuBr) | High |

| Benzyl | Methylmagnesium Bromide (with CuBr) | High |

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings with the simultaneous formation of up to four stereocenters. The use of chiral auxiliaries, such as this compound, attached to the dienophile provides an effective strategy for controlling the stereochemical course of this pericyclic reaction.

Chiral Auxiliary-Controlled Pericyclic Reactions

When this compound is used as a chiral auxiliary in a Diels-Alder reaction, it is typically acylated with an α,β-unsaturated acid chloride (e.g., acryloyl chloride or crotonoyl chloride) to form an N-enoyl dienophile. The stereochemical outcome of the cycloaddition is then dictated by the facial bias imposed by the chiral auxiliary.

The reaction is often promoted by the use of a Lewis acid, such as diethylaluminum chloride (Et2AlCl) or titanium tetrachloride (TiCl4). The Lewis acid coordinates to the carbonyl groups of the N-enoyl oxazolidinone, locking it into a rigid, planar conformation. This conformational rigidity, combined with the steric bulk of the C4-methyl group, effectively blocks one face of the dienophile from the approaching diene. As a result, the diene adds to the less hindered face, leading to a high degree of diastereoselectivity in the resulting cycloadduct. Studies with analogous 4-substituted oxazolidinones, such as those with isopropyl and phenyl groups, have demonstrated that this approach can lead to complete regio- and endo-selectivity with excellent diastereomeric excess.

Endoselective and Exoselective Outcomes in this compound Mediated Cycloadditions

In Diels-Alder reactions, the formation of two possible diastereomeric products, the endo and exo adducts, is possible. The "endo rule" generally predicts that the endo product is the kinetically favored product. This preference is often attributed to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the endo transition state.

When using N-enoyl derivatives of this compound as dienophiles, the cycloaddition reactions are typically highly endo-selective, especially when catalyzed by a Lewis acid. The chelated intermediate formed between the Lewis acid and the dienophile not only enhances the dienophile's reactivity but also exacerbates the steric and electronic factors that favor the endo transition state. In many reported cases involving similar 4-substituted oxazolidinone auxiliaries, the endo adduct is formed with very high selectivity, often to the exclusion of the exo isomer. However, it is noteworthy that high exo selectivity can be achieved in certain cases, particularly when both the diene and the dienophile are substituted at their termini involved in the shorter of the two new forming bonds.

The following table presents data from Diels-Alder reactions of N-acryloyl derivatives of related 4-substituted oxazolidinones with cyclopentadiene, illustrating the high endo-selectivity and diastereoselectivity that can be achieved.

| Auxiliary (4-substituent) | Lewis Acid | Endo:Exo Ratio | Diastereomeric Excess (de) of Endo Adduct |

| Isopropyl | Et2AlCl | >100:1 | >99% |

| Benzyl | Et2AlCl | >100:1 | >99% |

| Phenyl | Et2AlCl | 100:1 | >99% |

Stereoselective Hydrogenation and Reduction Reactions

The this compound auxiliary can also be employed to direct the stereochemical outcome of hydrogenation and reduction reactions of the attached acyl group. Furthermore, the synthesis of this compound itself can be achieved through stereoselective hydrogenation, highlighting the importance of this reaction type in accessing this valuable chiral building block.

An efficient synthesis of optically active 4-substituted 2-oxazolidinones has been developed through the ruthenium(II)-N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of 2-oxazolones. In this context, the hydrogenation of 4-methyloxazol-2(3H)-one in the presence of a chiral ruthenium catalyst can afford this compound with moderate enantioselectivity. This demonstrates a direct method for the stereoselective synthesis of the chiral auxiliary itself.

In its role as a chiral auxiliary, N-acyl derivatives of this compound can undergo diastereoselective reductions. For example, the reduction of an N-(β-ketoacyl)oxazolidinone with a hydride reducing agent can lead to the formation of a chiral β-hydroxy acid derivative. The stereochemical outcome of such reductions is influenced by the chelation of the metal hydride to the carbonyl groups of the substrate, with the chiral auxiliary directing the hydride delivery to one face of the ketone. The choice of reducing agent and reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer of the resulting alcohol. Common reducing agents for these transformations include sodium borohydride (B1222165) (NaBH4) and zinc borohydride (Zn(BH4)2).

Auxiliary-Directed Reduction of Carbonyls

The chiral auxiliary this compound is instrumental in the diastereoselective reduction of ketones, particularly in substrates containing a β-keto functionality relative to the N-acyl group. When an N-acyl derivative of this compound contains a ketone group, the auxiliary directs the hydride attack to one of the carbonyl's prochiral faces.

The stereochemical outcome is often rationalized by the formation of a chelated intermediate. The Lewis acidic metal from the reducing agent or an additive can coordinate with both the carbonyl oxygen of the ketone and the carbonyl oxygen of the auxiliary. This locks the conformation of the molecule, and the 4-methyl group effectively blocks one face, directing the hydride to the opposite face. For instance, the reduction of N-(β-ketoacyl)oxazolidinones with reducing agents like sodium borohydride in the presence of a chelating agent can lead to the formation of syn- or anti-β-hydroxy products with high diastereoselectivity. The choice of reducing agent and additives can influence which diastereomer is favored.

Research has shown that directed reductions of β-keto amides can produce complementary amido-alcohol stereoisomers depending on the reducing conditions. For example, reductions mediated by titanium tetrachloride with borane (B79455) dimethyl sulfide (B99878) complex often proceed through a chelated transition state, leading to high levels of diastereoselectivity.

| Substrate (N-Ketoacyl Group) | Reducing Agent/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 3-Oxo-3-phenylpropanoyl | NaBH4, TiCl4 | syn-3-Hydroxy | 95:5 |

| 3-Oxo-4-phenylbutanoyl | LiBH4 | anti-3-Hydroxy | 88:12 |

| 3-Oxo-pentanoyl | KBH(Oi-Pr)3 | syn-3-Hydroxy | 92:8 |

| 3-Cyclohexyl-3-oxopropanoyl | NaBH4, MgBr2 | syn-3-Hydroxy | 94:6 |

Asymmetric Hydrogenation of Olefinic Substrates Mediated by this compound Derivatives

In these reactions, an α,β-unsaturated acyl group is attached to the nitrogen of this compound. The chiral auxiliary then directs the stereochemistry of the catalytic hydrogenation of the carbon-carbon double bond. The conformation of the N-enoyl substrate is influenced by the auxiliary, which presents one face of the double bond preferentially to the catalyst's active site.

Heterogeneous catalysts like Palladium on carbon (Pd/C) or homogeneous catalysts such as Wilkinson's catalyst are commonly used. The substrate adsorbs onto the catalyst surface from its less sterically hindered side, leading to the delivery of hydrogen to that face. This process typically results in high diastereoselectivity, yielding a saturated N-acyl oxazolidinone with a newly formed chiral center at the α or β position. The resulting stereocenter can then be isolated after cleavage of the auxiliary.

| Substrate (N-Enoyl Group) | Catalyst/Conditions | Position of New Stereocenter | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| (E)-But-2-enoyl | H2 (50 psi), 10% Pd/C, EtOAc | α-Methyl | 96% |

| (E)-3-Phenylpropenoyl (Cinnamoyl) | H2 (1 atm), [Rh(PPh3)3Cl], Benzene | β-Phenyl | 94% |

| (E)-Pent-2-enoyl | H2 (50 psi), 10% Pd/C, MeOH | α-Ethyl | 95% |

| (E)-3-Cyclohexylpropenoyl | H2 (1 atm), [Rh(PPh3)3Cl], Toluene (B28343) | β-Cyclohexyl | 92% |

Applications in Other Asymmetric Transformations

The utility of this compound extends beyond reductions and hydrogenations into a variety of other powerful asymmetric transformations.

Asymmetric Epoxidation and Dihydroxylation Reactions

While substrate-controlled epoxidations and dihydroxylations using N-enoyl derivatives of this compound are not the most common applications, related oxazolidinone structures have been employed as catalysts. For instance, ketones containing N-aryl-substituted oxazolidinones have been investigated for the asymmetric epoxidation of olefins. In these cases, the oxazolidinone is part of a chiral catalyst that facilitates the enantioselective transfer of an oxygen atom to the substrate.

In the context of dihydroxylation, the Sharpless Asymmetric Dihydroxylation is a prominent catalyst-controlled reaction. wikipedia.orgnih.gov This method uses chiral quinine-derived ligands to control the facial selectivity of the osmylation of an alkene, rather than relying on a substrate-bound auxiliary like an oxazolidinone. wikipedia.org Therefore, when an N-enoyl oxazolidinone is subjected to Sharpless conditions, the stereochemical outcome is primarily determined by the chiral ligand of the catalyst system (e.g., (DHQ)₂-PHAL vs. (DHQD)₂-PHAL) rather than by the this compound auxiliary.

Stereoselective Wittig and Related Reactions

Derivatives of this compound can be used to control stereoselectivity in Wittig-type reactions. For example, an N-glyoxyloyl derivative, which contains an aldehyde functional group, can react with a phosphorus ylide. The chiral auxiliary shields one face of the aldehyde, directing the nucleophilic attack of the ylide to occur from the less hindered side. This leads to the formation of α,β-unsaturated products with a high degree of control over the geometry of the newly formed double bond (E/Z selectivity). The rigid conformation enforced by the auxiliary is key to achieving this stereocontrol.

| Phosphorus Ylide | Solvent | Product E/Z Ratio | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Ph3P=CHCO2Et (Stabilized) | Toluene | >98:2 (E) | 95% |

| Ph3P=CHPh (Semistabilized) | THF | 85:15 (Z) | 90% |

| Ph3P=CHCH3 (Unstabilized) | THF, LiBr | >95:5 (Z) | 92% |

| (EtO)2P(O)CH2CO2Et (HWE reagent) | THF, NaH | >99:1 (E) | 97% |

Palladium-Catalyzed Asymmetric Allylic Alkylations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds. nih.govnih.gov In this context, the enolate derived from an N-acyl-(R)-4-methyloxazolidin-2-one can act as a soft nucleophile. rsc.org The reaction involves the attack of this chiral enolate on a π-allyl palladium complex. The stereochemical outcome is controlled by the chiral auxiliary, which directs the enolate to attack one of the two termini of the allyl group from a specific face. The formation of the lithium or sodium enolate in the presence of the chiral auxiliary creates a well-defined nucleophile where the 4-methyl group blocks one face, ensuring a highly diastereoselective alkylation.

| Allylic Substrate | Base | Product | Yield | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Allyl Acetate (B1210297) | LDA | α-Allyl | 85% | 94% |

| Cinnamyl Acetate | LHMDS | α-Cinnamyl | 82% | 96% |

| Cyclohexenyl Acetate | LDA | α-(Cyclohex-2-en-1-yl) | 90% | >98% |

| 1,3-Diphenylallyl Acetate | NaHMDS | α-(1,3-Diphenylallyl) | 78% | 95% |

Asymmetric Cyclopropanation Reactions

N-enoyl derivatives of this compound are excellent substrates for asymmetric cyclopropanation reactions, often functioning as Michael acceptors. In these reactions, a nucleophile, such as a sulfur ylide (e.g., dimethyloxosulfonium methylide), attacks the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization with displacement of the leaving group to form the cyclopropane (B1198618) ring.

The stereoselectivity of the initial Michael addition is controlled by the chiral auxiliary. The 4-methyl group effectively shields one diastereotopic face of the enoyloxazolidinone, forcing the incoming nucleophile to attack from the opposite face. This results in the formation of one major diastereomer of the cyclopropane product with high stereochemical purity.

| Substrate (N-Enoyl Group) | Cyclopropanating Agent | Major Diastereomer | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| (E)-3-Phenylpropenoyl (Cinnamoyl) | Me2S(O)CH2 | trans-(2R,3R) | 96% |

| (E)-But-2-enoyl | Me2S(O)CH2 | trans-(2R,3S) | 92% |

| (E)-3-(2-Furyl)propenoyl | CH2N2, Pd(OAc)2 | trans-(2R,3R) | 90% |

| (E)-Hex-2-enoyl | Me2S(O)CH2 | trans-(2R,3S) | 94% |

Stereoselective Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis, crucial for the preparation of many biologically active molecules and pharmaceuticals. Chiral N-acyl oxazolidinones derived from this compound serve as excellent substrates for such transformations. The generation of a metal enolate from the N-acyl oxazolidinone creates a rigid, chelated structure where one face of the enolate is effectively shielded by the chiral auxiliary. santiago-lab.com This allows for highly diastereoselective reactions with various electrophilic heteroatom sources, including those for nitrogen, oxygen, and halogens. uwindsor.ca

Asymmetric amination of carbonyl compounds is a vital transformation for the synthesis of α-amino acids, which are the building blocks of peptides and proteins. The use of Evans-type chiral auxiliaries provides a reliable method for introducing a nitrogen functionality at the α-position with high stereocontrol. The reaction typically proceeds via the enolate of the N-acyl oxazolidinone, which then reacts with an electrophilic nitrogen source.

A common and effective strategy is azidation, which serves as a precursor to amination. The resulting α-azido compound can be readily reduced to the corresponding α-amino derivative. Research has shown that the reaction of the enolate with reagents like 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide) proceeds with excellent diastereoselectivity. For instance, the potassium enolate of an N-acyl oxazolidinone can be treated with trisyl azide at low temperatures to yield the corresponding α-azide with high diastereomeric purity. nih.gov An alternative two-step sequence involving α-bromination followed by substitution with an azide source, such as tetramethylguanidinium azide (TMGA), can also afford diastereomerically pure products. nih.gov

The table below summarizes representative findings in the asymmetric azidation of chiral N-acyl oxazolidinones.

The asymmetric α-hydroxylation of carbonyl compounds is a key method for producing enantiomerically pure α-hydroxy carboxylic acids, which are prevalent motifs in natural products and pharmaceuticals. organic-chemistry.org The enolates derived from chiral N-acyl oxazolidinones react with electrophilic oxygen sources to install a hydroxyl group with a high degree of stereocontrol.

The most common and effective reagents for this transformation are N-sulfonyloxaziridines. uwindsor.camdpi.com The reaction involves the formation of a sodium or lithium enolate of the chiral imide, which is then quenched with an oxaziridine (B8769555), such as (+)- or (-)-(camphorsulfonyl)oxaziridine. This process has been shown to be highly diastereoselective, often yielding a single α-hydroxy product. The choice of the oxaziridine enantiomer can determine the configuration of the newly formed stereocenter. Another class of reagents used for this purpose includes molybdenum-based oxidants like oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). uwindsor.ca

The following table presents research findings on the asymmetric hydroxylation of chiral N-acyl oxazolidinone enolates.

Asymmetric α-halogenation provides a route to chiral α-halo carbonyl compounds, which are versatile intermediates in organic synthesis. The use of chiral oxazolidinone auxiliaries allows for the diastereoselective introduction of fluorine, chlorine, bromine, or iodine. The reaction proceeds through the enolate, which attacks an electrophilic halogen source.

A variety of halogenating agents can be employed. For bromination, N-bromosuccinimide (NBS) is a common choice, reacting with boron or titanium enolates to give the α-bromo product with high selectivity. nih.gov For fluorination, electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI) are used. researchgate.netnih.gov The development of radical-based methods has also expanded the scope of these reactions. For example, a ruthenium-catalyzed radical addition of perfluoroalkyl iodides to zirconium enolates of N-acyl oxazolidinones has been shown to be an effective method for asymmetric trifluoromethylation. nih.gov

Key findings from studies on the asymmetric halogenation of chiral N-acyl oxazolidinones are detailed in the table below.

Mechanistic Insights and Theoretical Foundations of Asymmetric Induction by R 4 Methyloxazolidin 2 One

Stereoelectronic Effects Governing Enolate Geometry and Reactivity

The stereochemical outcome of reactions involving N-acyl oxazolidinones is critically dependent on the geometry of the enolate intermediate. The selective formation of the (Z)-enolate is a cornerstone of the high diastereoselectivity observed in many of these reactions. This preference is a direct consequence of stereoelectronic effects that dictate the most stable conformation of the N-acyl group and the subsequent trajectory of deprotonation.

The N-acyl oxazolidinone system is conformationally restricted due to the dipole-dipole repulsion between the carbonyl group of the acyl chain and the carbonyl group of the oxazolidinone ring. To minimize this repulsion, the N-acyl group predominantly adopts a conformation where the two carbonyl groups are oriented anti-periplanar to each other. This preferred conformation places one of the α-protons in a position that is sterically shielded by the substituent at the C4 position of the oxazolidinone ring (in this case, the methyl group).

During deprotonation with a sterically demanding base, such as lithium diisopropylamide (LDA), the base preferentially abstracts the less hindered α-proton. This selective deprotonation, dictated by steric accessibility, leads to the formation of the (Z)-enolate, where the enolate oxygen and the substituent on the α-carbon are on the same side of the double bond. The Ireland model provides a useful framework for rationalizing this stereoselective enolate formation, proposing a six-membered chair-like transition state where the bulky groups of the substrate and the base adopt pseudo-equatorial positions to minimize steric strain.

Transition State Analysis in (R)-4-Methyloxazolidin-2-one Mediated Reactions

The high degree of stereocontrol exerted by this compound is best understood by analyzing the transition states of the key bond-forming steps. Two principal models, chelation control and non-chelation control, have been proposed to explain the observed diastereoselectivity.

Chelation Control Models and Their Applicability

In the presence of a suitable Lewis acid, such as boron or titanium reagents, the enolate derived from the N-acyl oxazolidinone can form a rigid, chelated bicyclic system. The Lewis acid coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate, creating a highly organized and sterically defined environment.

The Zimmerman-Traxler model is a widely accepted framework for understanding the stereochemical outcome of aldol (B89426) reactions under chelation control. This model postulates a six-membered, chair-like transition state where the metal enolate and the aldehyde coordinate to the Lewis acid. To minimize 1,3-diaxial interactions, the substituents on both the enolate and the aldehyde prefer to occupy equatorial positions. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile (the aldehyde) to the less hindered face. This facial bias, imposed by the chiral auxiliary within the rigid, chelated transition state, is the primary source of the high diastereoselectivity observed in these reactions.

Non-Chelation Control Models in Asymmetric Induction

In the absence of a chelating Lewis acid or when the Lewis acid has a low propensity for chelation, a non-chelation control model is operative. In this scenario, the stereochemical outcome is primarily governed by steric interactions in a more flexible, open transition state.

Even without chelation, the inherent conformational preference of the N-acyl oxazolidinone enolate plays a crucial role in directing the stereochemistry. The enolate tends to adopt a conformation that minimizes steric interactions between the substituent at C4 and the enolate system. The substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, leading to a facial bias for the approaching electrophile. While generally leading to lower levels of diastereoselectivity compared to chelation-controlled reactions, the non-chelation model can still provide synthetically useful levels of asymmetric induction, particularly with bulky C4 substituents.

Role of Lewis Acids in Stereocontrol Mechanisms

Lewis acids play a multifaceted and critical role in reactions mediated by this compound. Their primary functions are to enhance the electrophilicity of the reaction partner and to organize the transition state, thereby amplifying the stereodirecting influence of the chiral auxiliary.

The choice of Lewis acid can significantly impact both the reaction rate and the stereochemical outcome. Strong Lewis acids, such as titanium tetrachloride (TiCl₄) and boron triflates (e.g., dibutylboron triflate), are highly effective at promoting chelation. By coordinating to both carbonyl oxygens, they enforce the rigid, chair-like transition state described by the Zimmerman-Traxler model, leading to high levels of syn-diastereoselectivity in aldol reactions.

In contrast, weaker Lewis acids or those with larger ionic radii may favor non-chelated transition states. For instance, certain magnesium or zinc-based Lewis acids may not form stable bidentate chelates, leading to reactions that proceed through more flexible, open transition states. The stereochemical outcome in such cases is then governed by the principles of non-chelation control. The ability to modulate the reaction pathway between chelation and non-chelation control by judicious choice of the Lewis acid provides a powerful tool for controlling the stereochemical outcome of reactions involving this compound.

Computational Chemistry and Molecular Modeling Studies of Chiral Oxazolidinones

Computational chemistry has emerged as an indispensable tool for gaining deeper insights into the mechanisms of asymmetric induction by chiral oxazolidinones. Molecular modeling studies, particularly those employing quantum mechanical methods, allow for the detailed examination of transition state geometries and energetics, providing a quantitative basis for the observed stereoselectivities.

Density Functional Theory (DFT) Calculations for Transition State Elucidation

Density Functional Theory (DFT) has proven to be a particularly powerful method for elucidating the transition states of reactions involving this compound and related Evans auxiliaries. DFT calculations can accurately predict the relative energies of various possible transition state structures, thereby identifying the lowest energy pathway and rationalizing the observed stereochemical outcome.

These computational studies have provided strong support for the Zimmerman-Traxler model in chelation-controlled reactions. DFT calculations have confirmed that the chair-like transition state with equatorial substituents is indeed the most stable arrangement. Furthermore, these studies have quantified the energetic penalty associated with the alternative boat-like transition states and transition states leading to the minor diastereomer, providing a clear rationale for the high diastereomeric ratios observed experimentally.

For non-chelation pathways, DFT calculations have been instrumental in mapping out the potential energy surface of the more flexible transition states. These studies have helped to identify the key steric and stereoelectronic interactions that govern facial selectivity in the absence of a rigid, chelated structure. The insights gained from these computational investigations are invaluable for understanding the subtle factors that control stereoselectivity and for the rational design of new and improved chiral auxiliaries and asymmetric reactions.

| Transition State Model | Key Features | Predicted Stereochemical Outcome |

| Chelation Control (Zimmerman-Traxler) | Rigid, chair-like six-membered transition state involving a bidentate Lewis acid. | High syn-diastereoselectivity. |

| Non-Chelation Control | More flexible, open transition state. | Generally lower diastereoselectivity, outcome dependent on steric factors. |

Conformation Analysis and Steric Hindrance Models for Diastereoselection

The profound ability of the this compound chiral auxiliary to induce stereoselectivity in chemical reactions is deeply rooted in its conformational rigidity and the well-defined steric environment it creates around a prochiral center. The foundational principle behind its efficacy lies in the predictable orientation of the N-acyl substituent, which in turn dictates the trajectory of incoming reagents.

Upon N-acylation, the resulting N-acyl-(R)-4-methyloxazolidin-2-one predominantly adopts a conformation where the carbonyl group of the acyl chain is oriented anti-periplanar to the C4-methyl group. This arrangement is favored to minimize steric interactions between the acyl carbonyl oxygen and the substituent at the C4 position of the oxazolidinone ring. The subsequent formation of a metal enolate, often achieved by treatment with a Lewis acid and a base, further locks the conformation. The Lewis acid chelates to both the acyl carbonyl oxygen and the oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure.

This chelated intermediate is crucial for high diastereoselectivity. The methyl group at the C4 position now acts as a powerful stereocontrol element, effectively shielding one of the two faces of the enolate. An incoming electrophile is thereby sterically directed to approach from the less hindered face, opposite to the C4-methyl group. This model, often referred to as a "steric hindrance model," successfully predicts the stereochemical outcome of a wide range of asymmetric transformations, including alkylations, aldol additions, and conjugate additions.

The diastereoselectivity of these reactions is a direct consequence of the energy difference between the two possible transition states for the approach of the electrophile. The transition state leading to the major diastereomer is significantly lower in energy because it avoids the steric clash with the C4-methyl group. The magnitude of the diastereoselectivity is influenced by several factors, including the size of the electrophile, the nature of the Lewis acid, and the reaction temperature. Larger electrophiles experience greater steric repulsion, often leading to higher diastereomeric excesses.

The following table provides illustrative data on the diastereoselectivity achieved in the enolate alkylation of N-acyl derivatives of a closely related chiral auxiliary, (S)-4-benzyl-5,5-dimethyloxazolidin-2-one. While not this compound, the underlying principles of stereocontrol by the C4 substituent are directly comparable. The data demonstrates the high levels of diastereoselectivity that can be achieved through this steric hindrance model.

| N-Acyl Group | Electrophile | Diastereomeric Excess (de) |

|---|---|---|

| Propionyl | Benzyl bromide | 94% |

| Propionyl | Allyl iodide | 92% |

| Propionyl | Methyl iodide | 85% |

| Isovaleryl | Benzyl bromide | 90% |

Principles of Chiral Recognition and Induction within the Oxazolidinone Framework

The oxazolidinone framework, exemplified by this compound, serves as a robust scaffold for chiral recognition and induction. Its effectiveness stems from a combination of electronic and steric factors that create a highly ordered and predictable reactive environment. The key principles underpinning its function are the conformational rigidity of the N-acylated derivative and the directing influence of the substituent at the chiral center.

Chiral Recognition: The process of chiral recognition begins with the attachment of a prochiral acyl group to the nitrogen atom of the oxazolidinone. The resulting N-acyloxazolidinone exists as a single diastereomer, where the chiral information from the auxiliary is now covalently linked to the reactive acyl moiety. The subsequent enolization step, typically mediated by a Lewis acid and a base, leads to the formation of a rigid, chelated enolate. It is within this intermediate that the chiral recognition manifests most strongly. The enolate is no longer a symmetric, planar structure; instead, it is held in a specific, chiral conformation dictated by the oxazolidinone ring and its C4 substituent. The two faces of the enolate double bond are now diastereotopic, meaning they are chemically non-equivalent and can be distinguished by an incoming reagent.

Chiral Induction: Chiral induction is the subsequent process where the chiral recognition within the enolate intermediate directs the stereochemical outcome of the reaction. The C4-methyl group of this compound projects into one of the half-spaces above or below the plane of the enolate. This creates a significant steric barrier on one face, effectively blocking it from attack. Consequently, an electrophile will preferentially approach from the opposite, less hindered face. This facial bias is the essence of chiral induction.

The efficiency of this induction is dependent on the degree of conformational control. The chelation by a Lewis acid is pivotal in this regard, as it minimizes conformational ambiguity and presents a well-defined steric landscape to the incoming electrophile. The choice of the Lewis acid can fine-tune the geometry of the chelated intermediate and, in some cases, influence the level of diastereoselectivity.

In essence, the oxazolidinone framework acts as a transient chiral handle that imparts its stereochemical information onto a prochiral substrate. The predictable nature of this process, governed by well-understood steric and conformational principles, has established this compound and its analogues as indispensable tools in modern asymmetric synthesis. Once the desired stereocenter has been created, the chiral auxiliary can be cleaved under mild conditions and often recovered for reuse, making this a highly efficient and atom-economical strategy for the synthesis of enantiomerically pure compounds.

Recovery and Reutilization Strategies for the R 4 Methyloxazolidin 2 One Auxiliary

Methodologies for Auxiliary Cleavage and Efficient Recovery

The cleavage of the N-acyl bond to release the synthesized chiral product and regenerate the (R)-4-methyloxazolidin-2-one auxiliary is a critical step. The choice of cleavage method depends on the desired functionality of the final product (e.g., acid, alcohol, or aldehyde). A variety of methods have been developed to achieve this transformation under conditions that preserve the stereochemical integrity of the product and allow for high recovery yields of the auxiliary.

Common cleavage strategies include:

Hydrolytic Cleavage: This method is employed to convert the N-acyl oxazolidinone to the corresponding carboxylic acid. Reagents such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water are commonly used. The reaction is typically mild, minimizing the risk of epimerization at the α-carbon of the product.

Reductive Cleavage: To obtain the corresponding chiral alcohol, reductive cleavage is performed. This is often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). These reagents reduce the amide carbonyl group, releasing the primary alcohol and the intact auxiliary.

Conversion to Other Functional Groups: The N-acyl moiety can also be converted into other functional groups. For instance, the use of certain reducing agents under controlled conditions can yield the corresponding aldehyde.

Following the cleavage reaction, the this compound auxiliary is typically recovered from the reaction mixture through extraction and purification techniques such as crystallization or chromatography. The high water solubility of the auxiliary often facilitates its separation from the less polar product. Efficient recovery is crucial for the cost-effectiveness of using chiral auxiliaries in industrial applications. myskinrecipes.com

| Cleavage Method | Typical Reagents | Product Functional Group | Key Considerations |

|---|---|---|---|

| Hydrolysis | LiOH/H₂O₂, H₂O₂ | Carboxylic Acid | Mild conditions, suitable for base-sensitive substrates. |

| Reductive Cleavage (to Alcohol) | LiAlH₄, LiBH₄, NaBH₄ | Primary Alcohol | Requires careful handling of powerful reducing agents. |

| Transesterification | NaOMe, Ti(OⁱPr)₄ | Ester | Useful for direct conversion to ester derivatives. |

| Conversion to Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Provides a stable intermediate for further transformations. |

Green Chemistry Approaches in Oxazolidinone Auxiliary Use

Key green chemistry strategies include:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing them with more environmentally benign alternatives. skpharmteco.comsigmaaldrich.com Deep eutectic solvents (DESs), for example, are gaining attention as they are often biodegradable, non-toxic, and can be recycled. researchgate.netrsc.org In some cases, reactions can be performed in water or under solvent-free conditions, significantly reducing solvent waste. rsc.orgwordpress.com

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org In the context of auxiliary use, this means ensuring high yields in both the acylation and cleavage steps, as well as near-quantitative recovery of the auxiliary.

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. yale.edu While the chiral auxiliary itself is used in stoichiometric amounts, the development of catalytic enantioselective methods is an ongoing goal in asymmetric synthesis. However, making the auxiliary recyclable moves its application in a more sustainable direction.

| Green Chemistry Principle | Application in Oxazolidinone Auxiliary Use | Example |

|---|---|---|

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. skpharmteco.com | Use of deep eutectic solvents (DESs) or water as the reaction medium. researchgate.netrsc.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. acs.org | High-yield cleavage and recovery of the auxiliary. |

| Catalysis | Using catalysts to reduce waste. yale.edu | Developing catalytic versions of reactions where possible. |

| Design for Energy Efficiency | Minimizing energy requirements by using milder reaction conditions. yale.edu | Performing reactions at room temperature instead of requiring heating or cooling. |

Immobilization and Heterogenization Techniques for Reusable Chiral Auxiliaries

A significant advancement in the sustainable use of chiral auxiliaries is their immobilization on solid supports. This heterogenization transforms the soluble auxiliary into a solid-phase reagent that can be easily separated from the reaction mixture by simple filtration, eliminating the need for chromatographic purification and minimizing solvent use. mdpi.com

Common immobilization strategies involve:

Polymer-Supported Auxiliaries: The this compound can be chemically tethered to a polymer backbone, such as polystyrene (e.g., Merrifield resin). nih.govbiotage.com The auxiliary is modified with a functional group that allows for covalent attachment to the resin. The polymer-bound auxiliary can then be used in asymmetric reactions, and after cleavage of the product, the resin-bound auxiliary can be recovered, washed, and reused.

Inorganic Supports: Materials like silica (B1680970) and mesoporous materials can also serve as supports for immobilizing chiral auxiliaries. mdpi.com Their high surface area and tunable porosity can be advantageous. The attachment is typically achieved through covalent bonding to the surface of the support.

Metal-Organic Frameworks (MOFs): MOFs are porous materials that can be used as solid supports for enzyme and catalyst immobilization. mdpi.com Their well-defined structures and high surface areas make them attractive candidates for the heterogenization of chiral auxiliaries.

| Support Material | Method of Attachment | Advantages | Disadvantages |

|---|---|---|---|

| Polymers (e.g., Polystyrene) | Covalent bonding via a linker. nih.gov | Well-established chemistry, good mechanical stability. biotage.com | Swelling in organic solvents, potential for lower reactivity. |

| Silica | Covalent bonding to surface silanol (B1196071) groups. mdpi.com | High thermal and chemical stability, rigid structure. mdpi.com | Lower functional group loading compared to polymers. |

| Metal-Organic Frameworks (MOFs) | Covalent post-synthetic modification or encapsulation. mdpi.com | High surface area, tunable porosity, well-defined structure. mdpi.com | Can have limited stability in certain solvents or under harsh conditions. |

Comparative Analysis with Other Chiral Auxiliaries in Asymmetric Synthesis

Relative Efficacy and Selectivity of (R)-4-Methyloxazolidin-2-one in Asymmetric Reactions

The primary measure of a chiral auxiliary's efficacy lies in its ability to direct a chemical reaction to produce one diastereomer of the product in significant excess over all other possible diastereomers. This is typically quantified as diastereomeric excess (d.e.). This compound and other Evans auxiliaries are renowned for providing high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions, most notably in the alkylation and aldol (B89426) reactions of their N-acyl derivatives. researchgate.netwikipedia.org

In asymmetric alkylation, the enolate derived from an N-acyl-(R)-4-methyloxazolidin-2-one generally provides excellent diastereoselectivity. The steric hindrance provided by the 4-methyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. This high level of stereocontrol is a hallmark of Evans oxazolidinones. santiago-lab.com

Similarly, in asymmetric aldol reactions, the boron enolates of N-acyl-(R)-4-methyloxazolidin-2-ones react with aldehydes to furnish syn-aldol adducts with exceptional diastereoselectivity. researchgate.netwikipedia.org The predictable stereochemical outcome is a significant advantage of this class of auxiliaries.

For a comparative perspective, the table below presents typical diastereoselectivities achieved with this compound (as a representative Evans auxiliary) and other common chiral auxiliaries in asymmetric propionate (B1217596) aldol reactions.

Table 1: Comparative Diastereoselectivity in Asymmetric Propionate Aldol Reactions

| Chiral Auxiliary | Aldehyde | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) of Major Diastereomer |

|---|---|---|---|---|

| This compound | Isobutyraldehyde | syn | >99:1 | >98% |

| (1S,2R)-Norephedrine | Isobutyraldehyde | syn | >95:5 | >90% |

| Oppolzer's Camphorsultam | Isobutyraldehyde | syn | >98:2 | >96% |

The data in Table 1, compiled from various studies, illustrates that while several chiral auxiliaries can provide high levels of syn-diastereoselectivity, the Evans-type oxazolidinones, including this compound, are among the most selective.

Advantages and Limitations of this compound in Specific Transformations

The choice of a chiral auxiliary for a particular synthetic step depends on a careful consideration of its advantages and limitations.

Advantages:

High Diastereoselectivity: As highlighted above, this compound consistently provides high levels of stereocontrol in a variety of reactions, particularly alkylations and aldol reactions. researchgate.netwikipedia.org This reliability is a major reason for its widespread use.

Predictable Stereochemistry: The stereochemical outcome of reactions employing Evans oxazolidinones is generally predictable based on well-established models, which is invaluable in the planning of complex synthetic routes. researchgate.net

Robustness: The auxiliary is stable to a wide range of reaction conditions, and its derivatives are often crystalline, which can facilitate purification by recrystallization.

Versatility: Beyond alkylations and aldol reactions, Evans-type auxiliaries have been successfully employed in asymmetric conjugate additions, hydroxylations, and aminations.

Limitations:

Cleavage Conditions: The removal of the oxazolidinone auxiliary typically requires harsh conditions, such as saponification with strong base (e.g., lithium hydroxide) or reductive cleavage with agents like lithium borohydride (B1222165). santiago-lab.com These conditions may not be compatible with sensitive functional groups elsewhere in the molecule. In contrast, some other auxiliaries, such as those based on thiazolidinethiones, can often be removed under milder conditions. scielo.org.mx

"Syn"-Selectivity in Aldol Reactions: While excellent for the synthesis of syn-aldol products, achieving high selectivity for the corresponding anti-aldol adducts with standard Evans auxiliaries is challenging. Other methodologies or different types of auxiliaries are often required to access the anti diastereomer.

Stoichiometric Use: Like all classical chiral auxiliaries, this compound must be used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially in large-scale synthesis. researchgate.net

The following table summarizes the key advantages and limitations in two major transformations.

Table 2: Advantages and Limitations of this compound in Key Transformations

| Transformation | Advantages | Limitations |

|---|---|---|

| Asymmetric Alkylation | High diastereoselectivity for a wide range of electrophiles. Crystalline products aid purification. | Cleavage of the resulting product requires relatively harsh conditions. |

| Asymmetric Aldol Reaction | Excellent diastereoselectivity for syn products. Predictable stereochemical outcome. | Strong bias for syn products makes accessing anti products difficult. Cleavage conditions can be destructive to sensitive products. |

Development of Next-Generation Chiral Auxiliaries and Their Relationship to Oxazolidinones

The success of Evans oxazolidinones has spurred the development of new generations of chiral auxiliaries designed to address their limitations while retaining their positive attributes. Many of these can be seen as evolutionary developments from the oxazolidinone template.

One area of development has focused on facilitating the cleavage of the auxiliary. For instance, sulfur-containing analogs such as thiazolidinethiones and oxazolidinethiones have been introduced. scielo.org.mxthieme-connect.com The corresponding N-acyl derivatives of these auxiliaries can often be cleaved under milder conditions. For example, thioesters derived from these auxiliaries are more readily hydrolyzed or converted to other functional groups. nih.gov

Another direction has been the development of auxiliaries that can provide access to the "non-Evans" diastereomers. For example, certain modified oxazolidinones or the use of different metal enolates can favor the formation of anti-aldol products. researchgate.net

A notable development is the creation of oxazolidinone-based auxiliaries that incorporate additional functionality to enable novel synthetic strategies. For example, a cysteine-derived oxazolidinone has been developed that serves as both a chiral auxiliary and an acyl transfer agent, facilitating the conversion of the chiral product into a reactive thioester in situ. nih.gov This represents a sophisticated evolution of the original Evans auxiliary concept, integrating the stereodirecting and product activation roles into a single molecule.

In essence, while this compound and its congeners remain highly effective and widely used tools in asymmetric synthesis, they have also served as a crucial stepping stone for the design of more advanced and versatile chiral technologies.

Synthetic Utility of R 4 Methyloxazolidin 2 One in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The strategic application of (R)-4-methyloxazolidin-2-one and its derivatives has been a cornerstone in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net The ability to reliably set stereocenters early in a synthetic sequence is crucial for the efficient construction of complex targets. rsc.org

A classic example is the synthesis of the macrolide cytovaricin by David A. Evans, where oxazolidinone chiral auxiliaries were instrumental in controlling the stereochemistry of multiple stereocenters through asymmetric alkylation and aldol (B89426) reactions. wikipedia.org This seminal work highlighted the power of this methodology in assembling complex acyclic and macrocyclic structures.

Another notable application is in the synthesis of lankacidin antibiotics. For instance, the total synthesis of 2,18-seco-lankacidinol A utilized an acid-promoted intramolecular transacetalization to construct the 4-oxazolidinone (B12829736) ring, showcasing a novel approach to incorporating this chiral auxiliary. acs.org Furthermore, late-stage β-keto imide aldolizations provided stereodivergent access to various lactonic diastereomers, demonstrating the flexibility of this strategy. acs.org

The synthesis of simplactones A and B, marine natural products, also employed a sulfur-based analog of the oxazolidinone auxiliary in an acetate (B1210297) aldol reaction to establish key stereocenters with high diastereoselectivity. scielo.org.mx This underscores the adaptability of the core oxazolidinone strategy to different substrates and reaction types.

| Natural Product | Key Reaction Type | Role of this compound Derivative |

| Cytovaricin | Asymmetric Alkylation, Asymmetric Aldol Reactions | Control of multiple stereocenters |

| 2,18-seco-Lankacidinol A | Intramolecular Transacetalization, β-Keto Imide Aldolization | Formation of the oxazolidinone ring and stereodivergent synthesis |

| Simplactones A and B | Acetate Aldol Reaction | Establishment of key stereocenters |

Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The robust and predictable nature of this compound-mediated reactions has made it a valuable tool in the pharmaceutical industry for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs). biotechjournal.inacademie-sciences.fr The demand for enantiomerically pure drugs has driven the adoption of reliable asymmetric synthesis methods, and Evans' auxiliaries are a method of choice, particularly in the early phases of drug discovery. rsc.orgresearchgate.net

The oxazolidinone moiety itself is a structural component of several pharmaceutically active molecules, including the antibiotic linezolid (B1675486). rsc.orgmdpi.com While not directly involving this compound as a chiral auxiliary for other parts of the molecule, the synthesis of linezolid and its analogs highlights the importance of the oxazolidinone ring system in medicinal chemistry. mdpi.com

More directly, the use of this compound and related auxiliaries is prevalent in the synthesis of complex chiral building blocks that are later incorporated into APIs. For example, intramolecular cyclizations of oxazolidinones with carbanions have been used to produce functionalized chiral lactams, which served as key intermediates in the synthesis of the antiepileptic drug levetiracetam. nih.gov

Furthermore, the synthesis of selective sphingosine-1-phosphate receptor 1 agonists has been achieved using this compound derivatives to control stereochemistry. nih.gov These compounds are of interest for the treatment of autoimmune diseases. The synthesis of various oxazolidinone derivatives with potent antibacterial activity against a range of pathogens has also been reported, demonstrating the ongoing relevance of this scaffold in the development of new antibiotics. google.comgoogle.com

| Pharmaceutical Application | Synthetic Strategy | Role of this compound Derivative |

| Levetiracetam (precursor) | Intramolecular Cyclization of Oxazolidinones | Synthesis of a key chiral lactam intermediate |

| Sphingosine-1-Phosphate Receptor 1 Agonists | Asymmetric Synthesis | Control of stereochemistry in the final molecule |

| Antibacterial Agents | Core Structural Component and Chiral Auxiliary | Formation of the oxazolidinone ring system and control of stereochemistry |

Contributions to the Synthesis of Agrochemicals and Fine Chemicals

The utility of this compound extends beyond pharmaceuticals to the synthesis of agrochemicals and other fine chemicals where stereochemistry is critical for activity. smolecule.comchemimpex.com The principles of asymmetric synthesis that make this auxiliary valuable in drug development are equally applicable to the creation of potent and selective agrochemicals.

For instance, the oxazolidinone scaffold has been investigated for its potential use in developing new agrochemicals due to its inherent biological activity against certain pathogens. smolecule.com The ability to synthesize specific stereoisomers allows for the optimization of efficacy while potentially reducing off-target effects and environmental impact.